Brk/PTK6 Kinase Inhibitory Activity in the Imidazo[1,2-a]pyrazin-8-amine Series
The literature describes a series of imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors with low-nanomolar potency [1]. This provides class-level evidence that the scaffold is active. However, the specific IC50 value for 3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine against Brk, and its exact fold-selectivity over analogs with different 3-aryl or N-alkyl substitutions, were not identified in the accessible data. Therefore, a direct quantitative comparison cannot be made.
| Evidence Dimension | Brk/PTK6 Inhibition |
|---|---|
| Target Compound Data | Not available from accessible sources. |
| Comparator Or Baseline | Related imidazo[1,2-a]pyrazin-8-amines (various substitutions) with reported low-nanomolar Brk IC50 values [1]. |
| Quantified Difference | Not calculable. |
| Conditions | In vitro kinase assay |
Why This Matters
Class-level inference suggests potential kinase activity, but the lack of compound-specific data prevents scientific selection over an analog without further experimental validation.
- [1] Zeng H, et al. Bioorg Med Chem Lett. 2011;21(19):5870-5875. View Source
